molecular formula C14H21NS B13965650 2-(1-Benzylpiperidin-4-yl)ethanethiol

2-(1-Benzylpiperidin-4-yl)ethanethiol

Cat. No.: B13965650
M. Wt: 235.39 g/mol
InChI Key: CZVRRXQQJBNBFC-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)ethanethiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanethiol typically involves the reaction of 1-benzylpiperidine with an appropriate thiolating agent. One common method is the reaction of 1-benzylpiperidine with 2-chloroethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)ethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanethiol involves its interaction with specific molecular targets in the body. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the CNS. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, its antioxidant properties help mitigate oxidative stress, which is implicated in various neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-4-yl)ethanethiol is unique due to its specific combination of a piperidine ring, benzyl group, and ethanethiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)ethanethiol

InChI

InChI=1S/C14H21NS/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2

InChI Key

CZVRRXQQJBNBFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCS)CC2=CC=CC=C2

Origin of Product

United States

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